molecular formula C15H9Cl2NOS B2450453 (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 338795-30-5

(2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2450453
CAS No.: 338795-30-5
M. Wt: 322.2
InChI Key: ABGPPTGYSGRNHY-IZZDOVSWSA-N
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Description

(2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a thiophene ring substituted with an acetyl group and a dichlorophenyl group, connected through a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Acetylation: The thiophene ring is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propenenitrile Linkage: The acetylated thiophene is reacted with 2,4-dichlorobenzaldehyde and a suitable base (e.g., sodium hydroxide) to form the propenenitrile linkage through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the acetyl group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

(2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Lacks the dichlorophenyl substitution.

    (2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Has a single chlorine substitution on the phenyl ring.

Uniqueness

The presence of both the acetylthiophene and dichlorophenyl groups in (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-9(19)14-4-5-15(20-14)11(8-18)6-10-2-3-12(16)7-13(10)17/h2-7H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGPPTGYSGRNHY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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